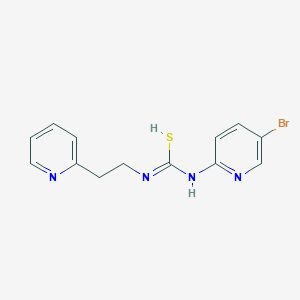
N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bifonazole involves several key steps:
Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone.
Reduction: The 4-phenylbenzophenone is reduced using sodium borohydride to produce the corresponding alcohol.
Halogenation: The alcohol is then halogenated using thionyl chloride.
Amination: Finally, the halogenated compound reacts with imidazole to form Bifonazole.
Industrial Production Methods
Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Bifonazole undergoes several types of chemical reactions, including:
Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: The reduction of intermediates is a crucial step in its synthesis.
Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.
Common Reagents and Conditions
Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.
Reduction: Sodium borohydride.
Halogenation: Thionyl chloride.
Amination: Imidazole.
Major Products Formed
The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.
Scientific Research Applications
Bifonazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying imidazole-based antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.
Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.
Industry: Employed in the formulation of antifungal creams and ointments.
Mechanism of Action
Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:
Transformation of 24-methylendihydrolanosterol to desmethylsterol: .
Inhibition of HMG-CoA: . This dual mode of action enables Bifonazole to have fungicidal properties against dermatophytes, distinguishing it from other antifungal drugs.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.
Miconazole: Similar in structure but used for different types of fungal infections.
Ketoconazole: A broader spectrum antifungal with additional systemic uses.
Uniqueness
Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)
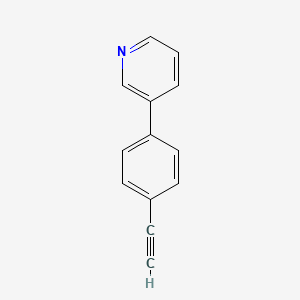
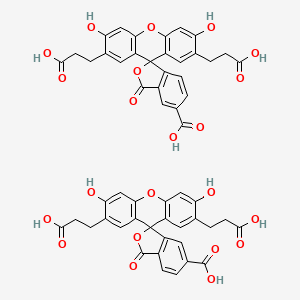
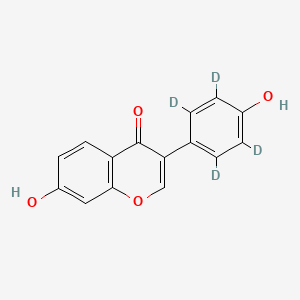
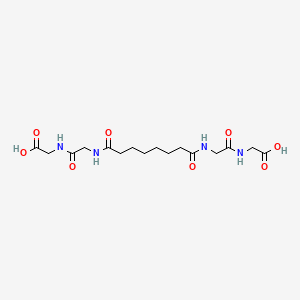
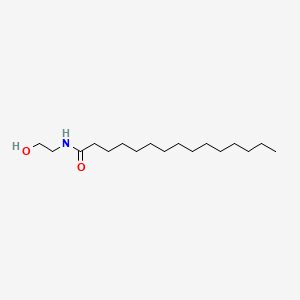
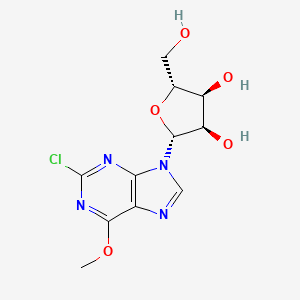
![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)
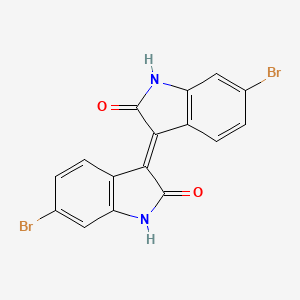
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
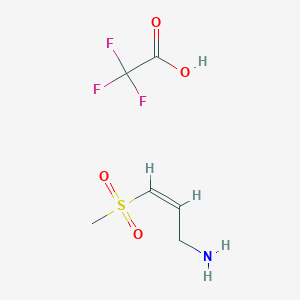
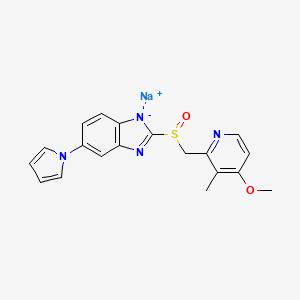
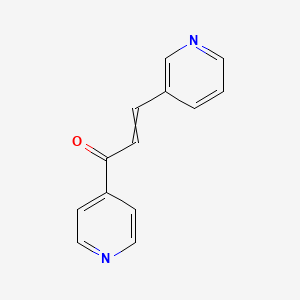
![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)
